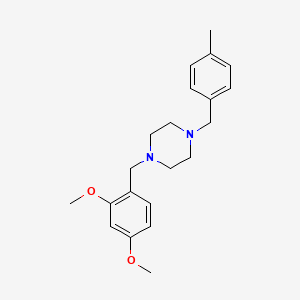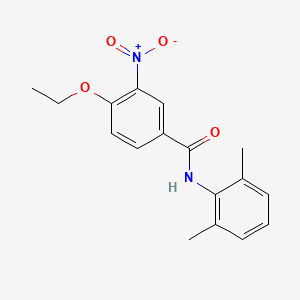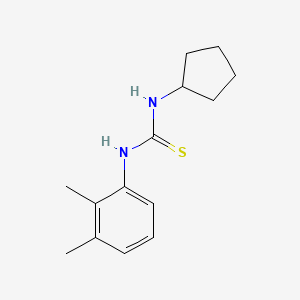![molecular formula C21H17N3O4 B5875775 N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5875775.png)
N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide, commonly known as BNIPQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BNIPQ is a small molecule that has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and its potential use in laboratory experiments. In
作用机制
The mechanism of action of BNIPQ is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. BNIPQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, BNIPQ has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. The inhibition of these pathways is believed to contribute to the anti-inflammatory and anti-cancer properties of BNIPQ.
Biochemical and Physiological Effects:
BNIPQ has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and NF-κB activity, the modulation of the immune response, and the inhibition of tumor growth and metastasis. Additionally, BNIPQ has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. However, further studies are needed to fully understand the biochemical and physiological effects of BNIPQ.
实验室实验的优点和局限性
BNIPQ has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. Additionally, BNIPQ has been shown to have low toxicity and is well-tolerated in animal models, making it a promising candidate for in vivo studies. However, there are also limitations to the use of BNIPQ in laboratory experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on specific signaling pathways. Additionally, the synthesis of BNIPQ is complex and requires specialized equipment and expertise.
未来方向
There are several potential future directions for the study of BNIPQ. One area of interest is the development of BNIPQ analogs with improved potency and selectivity for specific targets. Additionally, further studies are needed to fully understand the mechanism of action of BNIPQ and its effects on specific signaling pathways. The use of BNIPQ in combination with other drugs or therapies is also an area of interest, as it may enhance its anti-inflammatory and anti-cancer properties. Finally, the development of novel drug delivery systems for BNIPQ may improve its bioavailability and efficacy in vivo.
合成方法
BNIPQ is synthesized using a series of chemical reactions that involve the use of various reagents and solvents. The synthesis method involves the reaction of 3-nitrobenzenecarboximidamide with 4-biphenylylacetic acid and thionyl chloride to form N-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to ensure the formation of the desired product. The final product is purified using various techniques, including chromatography, to obtain a pure compound.
科学研究应用
BNIPQ has been extensively studied for its potential applications in biomedical research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. BNIPQ has been studied for its effects on tumor growth and metastasis, and it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BNIPQ has been studied for its effects on the immune system, and it has been shown to modulate the immune response in various disease models.
属性
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-phenylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c22-21(18-7-4-8-19(14-18)24(26)27)23-28-20(25)13-15-9-11-17(12-10-15)16-5-2-1-3-6-16/h1-12,14H,13H2,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPIJEJNSHMALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)ON=C(C3=CC(=CC=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O/N=C(/C3=CC(=CC=C3)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)
![4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5875783.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5875802.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)